molecular formula C11H17BrN4OS B6448179 5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine CAS No. 2640884-92-8

5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine

Cat. No.: B6448179
CAS No.: 2640884-92-8
M. Wt: 333.25 g/mol
InChI Key: VNXLTLWFFMJFCC-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This compound features a bromo and methylsulfanyl substitution on the pyrimidine core, which is further functionalized with a N-[2-(morpholin-4-yl)ethyl] group. The morpholine ring is a common pharmacophore known to influence the bioavailability and binding characteristics of small molecules . Pyrimidine-based compounds bearing bromo and alkylsulfanyl substituents are frequently investigated as key scaffolds for the development of protein kinase inhibitors . For instance, structurally related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as potent ULK1 (Unc-51-like autophagy activating kinase 1) inhibitors, which block autophagy and induce apoptosis in non-small cell lung cancer (NSCLC) cell lines . The morpholinoethyl side chain, similar to motifs found in other experimental agents, is intended to enhance solubility and confer specific interaction profiles with biological targets, potentially including kinases like PAK4 (p21-activated kinase 4) and FGFR2 (Fibroblast growth factor receptor 2), which are emergent targets in cancer therapy . This reagent serves as a versatile building block for the synthesis of more complex molecules and is a crucial intermediate for exploring structure-activity relationships (SAR) in drug discovery programs. It is supplied for research purposes such as hit-to-lead optimization, biochemical assay development, and as a reference standard in analytical studies. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and adhere to all safe laboratory practices.

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4OS/c1-18-11-14-8-9(12)10(15-11)13-2-3-16-4-6-17-7-5-16/h8H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLTLWFFMJFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Amine Substitution at Position 4

The 4-chloro group is preferentially displaced due to its higher electrophilicity compared to the 2-position. Reacting 1 with 2-(morpholin-4-yl)ethylamine in anhydrous dioxane at 20°C for 6 hours under inert atmosphere yields 5-bromo-2-chloro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine (2 ) in near-quantitative yield. The reaction avoids column chromatography by leveraging the amine’s nucleophilicity and the solvent’s polarity to drive completion:

C5H2BrCl2N3+C6H14N2Odioxane, 20°CC11H14BrClN4O+HCl\text{C}5\text{H}2\text{BrCl}2\text{N}3 + \text{C}6\text{H}{14}\text{N}2\text{O} \xrightarrow{\text{dioxane, 20°C}} \text{C}{11}\text{H}{14}\text{BrClN}4\text{O} + \text{HCl}

Key parameters:

  • Solvent : 1,4-Dioxane (polar aprotic) facilitates nucleophilic attack while solubilizing intermediates.

  • Stoichiometry : A 1.2:1 molar ratio of amine to 1 ensures complete substitution.

  • Workup : Ethyl acetate extraction followed by brine washing removes unreacted amine and inorganic salts.

Alternative Pathways and Comparative Analysis

Bromination Post-Functionalization

An alternative route involves brominating 2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine (3 ) using liquid bromine (Br2_2) in dichloromethane/2-butanol (1:1) at 0–5°C. This method minimizes impurities (<0.05% residual chloride) but requires stringent temperature control:

ParameterValue
Brominating AgentBr2_2 (1.1 equiv)
BaseK2_2CO3_3 (2.0 equiv)
SolventCH2_2Cl2_2/2-BuOH
Yield78%

One-Pot Sequential Substitution

Combining steps 1 and 2 in a single reactor reduces purification overhead. However, competing reactions at positions 2 and 4 necessitate precise stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide). This approach remains experimental, with yields ≤65% due to intermediate instability.

Impurity Profiling and Mitigation

Common impurities include:

  • Residual Chloride : From incomplete substitution at position 2. Mitigated by excess NaSCH3_3 (1.5–2.0 equiv).

  • Di-Substituted Byproducts : Controlled via stepwise addition of reagents and low-temperature regimes.

  • Oxidation Products : Avoided by maintaining inert atmospheres (Ar/N2_2) and excluding peroxides.

Scale-Up Considerations

Industrial synthesis prioritizes:

  • Solvent Selection : Replacing DMSO with N-methylpyrrolidone (NMP) reduces viscosity and facilitates mixing.

  • Catalysis : Phase-transfer agents (e.g., 18-crown-6) enhance reaction rates in non-polar media.

  • Crystallization : Ethanol/water mixtures (3:1) yield high-purity (>99%) product via antisolvent crystallization .

Chemical Reactions Analysis

5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallographic Analysis

Target Compound vs. Morpholine-Containing Analogues
  • Crystal Packing : The title compound exhibits N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds, stabilizing its crystal structure. Similar interactions are observed in N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, where the morpholine ring adopts a chair conformation with disorder at two positions .
  • Bond Parameters : Bond lengths (C—S: ~1.76 Å, C—N: ~1.34 Å) and angles in the pyrimidine core align with other brominated pyrimidines, such as 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine .

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Substituents (Positions) Key Interactions Crystallographic Space Group
Target compound 5-Br, 2-SMe, 4-N-(morpholinoethyl) N—H⋯O, C—H⋯N, C—H⋯O Monoclinic (P21/c)
N-(2-{[5-Bromo-2-(morpholin-4-yl)... 5-Br, 2-S, 4-SO2NHC6H4CH3 N—H⋯O, C—H⋯π Triclinic (P-1)
4-(4-Chlorophenyl)-6-(methylsulfanyl) 4-Cl, 6-SMe N—H⋯Cl, π–π stacking Orthorhombic (Pbca)
Bromine vs. Chlorine Substituents
  • For example, 4-amino-5-bromo-2-chloropyrimidine (similarity score: 0.58) shows reduced reactivity in nucleophilic substitutions compared to its chloro analogue .

Table 2: Antimicrobial Activity of Selected Pyrimidines

Compound Gram-Positive Bacteria (MIC, µg/mL) Antifungal Activity (MIC, µg/mL)
Target compound (predicted) <10 (S. aureus) Not reported
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (6c–f) 8–12 (B. subtilis) 15–20 (C. albicans)
5-[(4-Fluoroanilino)methyl] derivative 20–25 (S. aureus) 10–15 (A. niger)

Physicochemical Properties

  • Solubility : The morpholine group improves water solubility compared to bulkier substituents like piperidine.
  • Lipophilicity : Bromine increases molecular weight (MW: ~371 g/mol) and logP (~2.8), making the compound more lipophilic than chloro analogues (MW: ~330 g/mol, logP: ~2.2) .

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